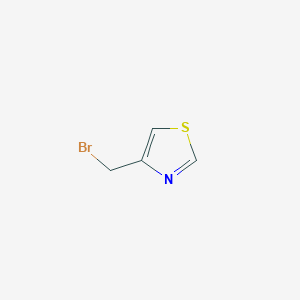
4-(溴甲基)噻唑
描述
4-(Bromomethyl)thiazole is a chemical compound with the molecular formula C4H4BrNS and a molecular weight of 178.05 g/mol . It is used as a research compound.
Synthesis Analysis
The synthesis of 4-(Bromomethyl)thiazole involves the reaction of α-halocarbonyl compounds with thioamides or thiourea . The reaction mechanism consists of the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, forming an intermediate compound, which by subsequent dehydration leads to the corresponding thiazole .Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)thiazole was confirmed by physicochemical and spectral characteristics . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole, the core structure of 4-(Bromomethyl)thiazole, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The ring has been found to have various pharmaceutical applications due to its reactivity .Physical And Chemical Properties Analysis
4-(Bromomethyl)thiazole is a solid substance with a density of 1.8±0.1 g/cm3. It has a boiling point of 228.6±15.0 °C at 760 mmHg . The compound has a flash point of 92.1±20.4 °C .科学研究应用
Pharmaceutical Drug Synthesis
4-(Bromomethyl)thiazole is a key intermediate in the synthesis of various pharmaceutical drugs. Its reactivity allows for the introduction of thiazole moieties into drug molecules, which are prevalent in a number of therapeutic agents. For instance, thiazole derivatives exhibit a wide range of biological activities, including antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective activities .
Biomedical Research
4-(Bromomethyl)thiazole derivatives are used in biomedical research as building blocks for the synthesis of biomolecules and probes. They are particularly useful in the development of fluorescent sensors for detecting ions and biomolecules, contributing to advances in diagnostic methods and imaging technologies .
作用机制
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole compounds generally interact with their targets through various mechanisms, including donor-acceptor, nucleophilic, and oxidation reactions . These interactions can lead to changes in the physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
For instance, they can activate or inhibit certain pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting potential antitumor effects.
安全和危害
未来方向
Thiazole, the core structure of 4-(Bromomethyl)thiazole, is a versatile heterocycle found in the structure of many drugs in use as well as anticancer agents . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .
属性
IUPAC Name |
4-(bromomethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQYITAZUKBNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432513 | |
| Record name | 4-(bromomethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52829-53-5 | |
| Record name | 4-(bromomethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)





